molecular formula C20H16N4O4S B2955181 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886914-03-0

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2955181
CAS No.: 886914-03-0
M. Wt: 408.43
InChI Key: STZFBSOMEOCNDX-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

A study on the design, synthesis, and evaluation of anticancer activities of benzamide derivatives, including those related to the specified chemical structure, has shown promising results against several cancer cell lines. Compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide, against breast, lung, colon, and ovarian cancer cell lines (B. Ravinaik et al., 2021).

Antioxidant Activity

Research into the antioxidant properties of related benzamide derivatives has uncovered compounds with potent antioxidant activities, demonstrating higher effectiveness than ascorbic acid in certain assays. This indicates the potential of these compounds for further exploration in the context of oxidative stress-related conditions (I. Tumosienė et al., 2019).

Antimicrobial Activity

The synthesis of benzamide-based derivatives has also been extended to evaluate antimicrobial activities. Studies have identified compounds with significant bactericidal activity against various bacterial strains, showcasing the potential of these derivatives in addressing antibiotic resistance and the development of new antimicrobial agents (Birutė Sapijanskaitė-Banevič et al., 2021).

Organic Light Emitting Diodes (OLEDs) Applications

In the field of materials science, iridium(III) complexes bearing oxadiazol-substituted amide ligands, which share a structural similarity with the query compound, have been investigated for their use in green phosphorescent OLEDs. These studies highlight the importance of such compounds in developing efficient and low roll-off OLEDs, contributing to the advancement of display and lighting technologies (Fu-Lin Zhang et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as 3-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, is a multitargeted compound . It is likely to interact with several targets, including central sodium/calcium currents and the transient receptor potential vanilloid 1 (TRPV1) receptor .

Mode of Action

The compound’s mode of action involves the inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This interaction with its targets leads to changes in the cellular environment, affecting the function of neurons and potentially reducing the occurrence of seizures and pain.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Specifically, the inhibition of sodium/calcium currents can affect neuronal excitability, potentially reducing the occurrence of seizures . Additionally, the antagonism of the TRPV1 receptor can modulate pain signaling pathways .

Pharmacokinetics

The compound has demonstrated drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in in vitro assays . These properties suggest that the compound has good bioavailability, making it a potential candidate for further development in epilepsy and neuropathic pain indications .

Result of Action

The compound has shown potent anticonvulsant and antinociceptive properties . In animal models, it demonstrated broad-spectrum protective activity in a range of seizure models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . Additionally, it revealed potent efficacy in the formalin-induced tonic pain .

Action Environment

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-29-15-7-3-5-13(11-15)19-22-23-20(28-19)21-18(27)12-4-2-6-14(10-12)24-16(25)8-9-17(24)26/h2-7,10-11H,8-9H2,1H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZFBSOMEOCNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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